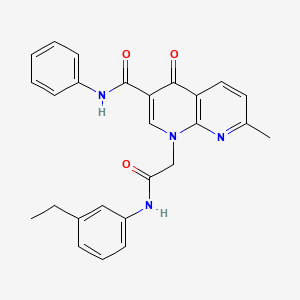

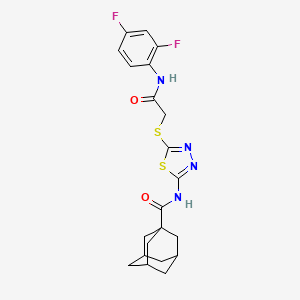

Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-fluoro-4-methoxybenzoate” is a compound that has a molecular weight of 184.17 . It’s a solid powder at room temperature .

Molecular Structure Analysis

The molecular formula for “Methyl 3-fluoro-4-methoxybenzoate” is C9H9FO3 . The compound has a molar refractivity of 44.7±0.3 cm^3 .Chemical Reactions Analysis

“Methyl 4-fluorobenzoate” can be used in the synthesis of trisubstituted imidazole derivatives containing a 4-fluorophenyl group, a pyrimidine ring, and a CN- or CONH2-substituted benzyl moiety .Physical And Chemical Properties Analysis

“Methyl 3-fluoro-4-methoxybenzoate” has a boiling point of 264.2±25.0 °C at 760 mmHg . It has a density of 1.2±0.1 g/cm^3 .Wissenschaftliche Forschungsanwendungen

Quantum Chemical and Molecular Dynamic Simulations

A study conducted by Kaya et al. (2016) focused on the corrosion inhibition properties of piperidine derivatives, including compounds with similar structures to Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate. Through quantum chemical calculations and molecular dynamics simulations, they explored the adsorption behaviors of these derivatives on iron surfaces. This research suggests potential applications of such compounds in materials science, particularly in enhancing corrosion resistance (Kaya et al., 2016).

Palladium-catalyzed C-H Functionalization

Magano et al. (2014) detailed a methodology for oxindole synthesis via palladium-catalyzed C-H functionalization, utilizing a compound closely related to Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate. This process is significant in medicinal chemistry, offering a route to the synthesis of complex molecules that could serve as enzyme inhibitors or receptor antagonists (Magano et al., 2014).

Radiolabeled Ligands for Neurotransmitter Receptor Studies

Research by Plenevaux et al. (2000) and Mertens et al. (1994) involved the development of radiolabeled antagonists for studying neurotransmitter receptors, such as 5-HT1A and 5HT2-receptors, with positron emission tomography (PET) and gamma-emission tomography, respectively. These studies underline the compound's relevance in creating diagnostic tools for neurological research, allowing for the visualization and study of receptor distributions in the brain (Plenevaux et al., 2000), (Mertens et al., 1994).

Aminocarbonylation Reactions

Takács et al. (2014) explored the use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, indicating the versatility of piperidine derivatives in synthetic organic chemistry. This application is critical for developing novel organic compounds with potential pharmaceutical uses (Takács et al., 2014).

Fluorogenic Reagents for Carbohydrates

Kai et al. (1985) investigated aromatic amidines as fluorogenic reagents for reducing carbohydrates, highlighting the potential of compounds with similar structural motifs to Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate in analytical chemistry. These findings are pertinent for developing sensitive and rapid detection methods for carbohydrates in various samples (Kai et al., 1985).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-[[(3-fluoro-4-methoxybenzoyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O4/c1-22-14-4-3-12(9-13(14)17)15(20)18-10-11-5-7-19(8-6-11)16(21)23-2/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFIPWAAPANWDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((3-fluoro-4-methoxybenzamido)methyl)piperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2814204.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2814211.png)

![Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)

![6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2814225.png)